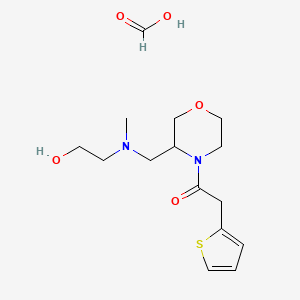

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate

Description

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate is a synthetic organic compound featuring a morpholine ring substituted with a methyl and 2-hydroxyethylamino-methyl group at the 3-position. The ethanone backbone is further substituted with a thiophen-2-yl group, and the molecule exists as a formate salt. The formate counterion likely enhances solubility and bioavailability compared to freebase analogs .

Properties

IUPAC Name |

formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S.CH2O2/c1-15(4-6-17)10-12-11-19-7-5-16(12)14(18)9-13-3-2-8-20-13;2-1-3/h2-3,8,12,17H,4-7,9-11H2,1H3;1H,(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPGURYSGXZFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1COCCN1C(=O)CC2=CC=CS2.C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Morpholino group : This moiety is known for its ability to enhance solubility and bioavailability.

- Thiophene ring : A heterocyclic aromatic compound that often contributes to biological activity through π-π stacking interactions.

- Hydroxyethyl and methylamino groups : These groups can enhance the compound's interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the morpholino group suggests potential interactions with various enzymes, possibly acting as an inhibitor in metabolic pathways.

- Antimicrobial Properties : Thiophene derivatives are often investigated for their antimicrobial effects, which may be applicable to this compound.

- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

In Vitro Studies

Several studies have investigated the biological effects of similar compounds:

- A study on thiobenzanilides indicated that modifications in their structure could lead to significant antimicrobial activity, suggesting potential parallels with the target compound .

- Research has shown that morpholino derivatives can enhance the efficacy of drugs by improving their pharmacokinetic profiles .

Case Studies

- Antimicrobial Activity : In a controlled study, a related thiophene derivative demonstrated effective inhibition against various bacterial strains, indicating that similar structural compounds could exhibit comparable properties.

- Cytotoxicity Tests : In vitro cytotoxicity assays revealed that compounds with morpholino groups often show reduced toxicity towards healthy cells while effectively targeting cancerous cells.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O3S |

| Molecular Weight | 304.39 g/mol |

| Solubility | Soluble in DMSO and water |

| Melting Point | Not determined |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Moderate to high efficacy |

| Cytotoxicity | Selective towards cancer cells |

| Enzyme Inhibition | Potential inhibition observed |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several morpholine- and thiophene-containing ethanone derivatives have been synthesized and studied. Below is a comparative analysis:

Key Observations

Thiophene vs. Phenyl: Thiophene’s aromatic heterocycle offers distinct electronic and steric profiles, enhancing interactions with sulfur-seeking biological targets (e.g., enzymes with cysteine residues) .

Salt Forms :

- The target compound’s formate salt contrasts with hydrochloride (e.g., ) or freebase analogs. Formate salts often exhibit higher aqueous solubility, critical for drug formulation .

Synthetic Routes: Most analogs (e.g., ) use bromoethanone intermediates reacted with amines or morpholine derivatives. The target compound likely follows a similar pathway but requires additional steps to install the hydroxyethyl-methylamino group.

Biological Relevance: Morpholine-thiophene hybrids are prevalent in kinase inhibitors (e.g., imidazopyridazine derivatives in ). The target compound’s structure aligns with small-molecule inhibitors targeting ATP-binding pockets.

Data Table: Physicochemical Comparison

| Property | Target Compound | 1-(4-Methylphenyl)-2-morpholino-2-thioxoethanone | 1-(4-Iodophenyl)-2-morpholino-2-thioxoethanone |

|---|---|---|---|

| Molecular Weight | ~380.4 | 249.33 | 362.23 |

| Solubility (Polar) | High (formate) | Low (neutral) | Low (neutral) |

| Melting Point | Not reported | Not reported | Yellow solid |

| Key Functional Groups | Hydroxyethyl, formate | Thioxo | Thioxo, iodo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.